

An In-Depth Technical Guide to 2-Ethoxyphenyl Isothiocyanate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Ethoxyphenyl isothiocyanate*

Cat. No.: B1345604

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

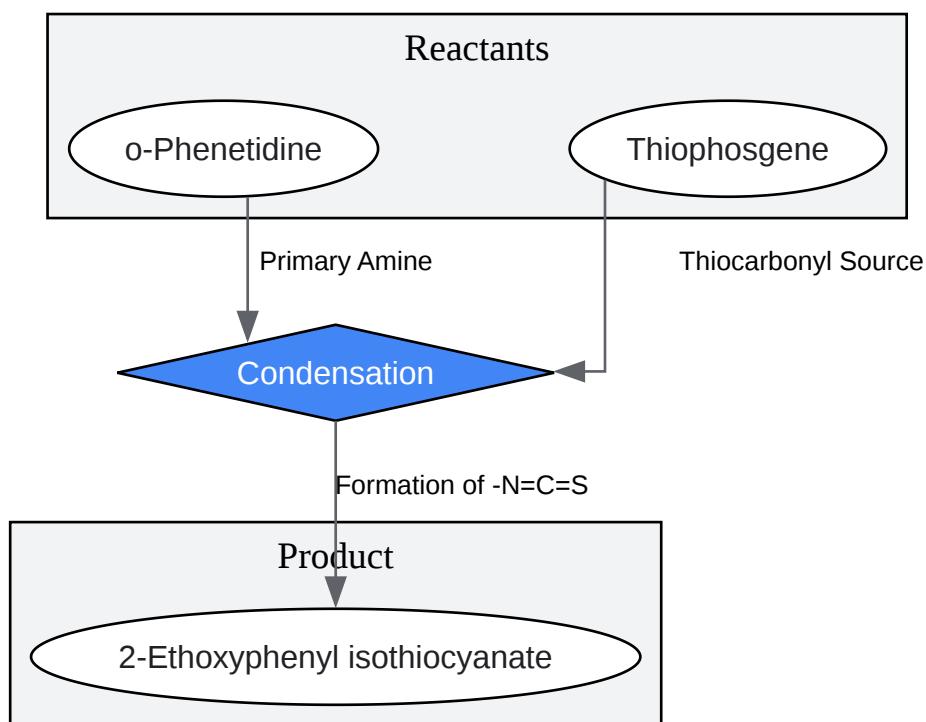
Introduction

2-Ethoxyphenyl isothiocyanate, with the CAS number 23163-84-0, is an aromatic organosulfur compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.^[1] Its unique structural features, particularly the reactive isothiocyanate moiety appended to an ethoxy-substituted benzene ring, make it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reactivity profiles, and its applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

2-Ethoxyphenyl isothiocyanate is typically a colorless to pale yellow liquid at room temperature with a pungent odor.^[2] It is sensitive to moisture and should be stored in a cool, dry place.^[1] The presence of the ethoxy group at the ortho position influences the electronic properties and conformational flexibility of the molecule, which in turn affects its reactivity.

A summary of its key physical and chemical properties is presented in the table below:


Property	Value	Source(s)
CAS Number	23163-84-0	[1]
Molecular Formula	C ₉ H ₉ NOS	[1]
Molecular Weight	179.24 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2] [3]
Boiling Point	223 °C	[1]
Density	1.14 g/cm ³	[1]
Flash Point	131.1 °C	[1]
Solubility	Insoluble in water. Soluble in many organic solvents such as ethanol, DMSO, and DMF. [2] [4]	
IUPAC Name	1-ethoxy-2- isothiocyanatobenzene	

Synthesis and Reactivity

The synthesis of **2-Ethoxyphenyl isothiocyanate**, like many aryl isothiocyanates, most commonly proceeds from its corresponding primary amine, o-phenetidine. Two primary methods are prevalent in the literature: the use of thiophosgene and the reaction with carbon disulfide.[\[5\]](#)

General Synthesis Pathway from o-Phenetidine

The reaction of o-phenetidine with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide, leads to the formation of the isothiocyanate. The use of thiophosgene is highly efficient but involves a toxic reagent, necessitating stringent safety precautions.[\[5\]](#) The carbon disulfide method is a common alternative.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: General synthesis of **2-Ethoxyphenyl isothiocyanate**.

Reactivity Profile

The core of **2-Ethoxyphenyl isothiocyanate**'s reactivity lies in the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack, making the compound an excellent synthon for creating a variety of sulfur and nitrogen-containing heterocycles.^[1]

Common reactions include:

- Reaction with Amines: Forms N,N'-disubstituted thioureas, which are themselves valuable precursors for various bioactive molecules.^{[7][8]}
- Reaction with Alcohols and Thiols: Leads to the formation of thiocarbamates and dithiocarbamates, respectively.

- Cycloaddition Reactions: The C=S and N=C bonds can participate in cycloaddition reactions to form diverse heterocyclic systems.[9]

Applications in Research and Drug Development

The ability of **2-Ethoxyphenyl isothiocyanate** to readily react with nucleophiles makes it a valuable tool in the synthesis of compounds with potential therapeutic applications.

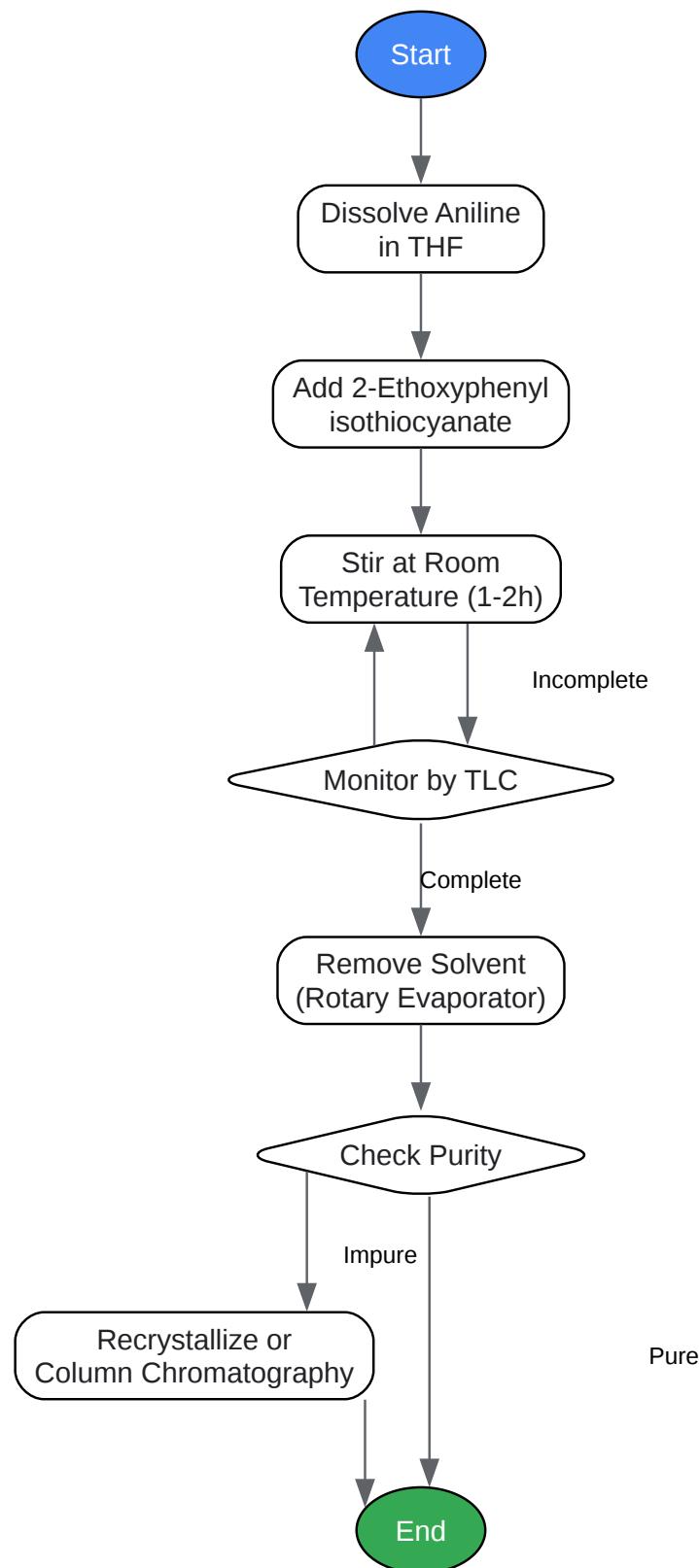
Isothiocyanate-containing compounds are known to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[10]

While specific drug candidates derived directly from **2-Ethoxyphenyl isothiocyanate** are not prominently in the public domain, its utility is demonstrated in the synthesis of various heterocyclic scaffolds that are central to many drug discovery programs. For instance, it can be used to synthesize substituted quinazolines and benzimidazoles, which are known pharmacophores. The ethoxy group can also serve as a handle for further molecular modifications to optimize pharmacokinetic and pharmacodynamic properties.

The general mechanism of action for many isothiocyanates involves the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.[11] They can also influence cellular processes by reacting with sulphhydryl groups of proteins, thereby altering their function.

Experimental Protocols

Synthesis of N-(2-ethoxyphenyl)-N'-phenylthiourea


This protocol details a representative reaction of **2-Ethoxyphenyl isothiocyanate** with an amine to form a thiourea derivative.

Materials:

- **2-Ethoxyphenyl isothiocyanate** (1.0 mmol)
- Aniline (1.0 mmol)
- Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

- To a solution of aniline (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add **2-Ethoxyphenyl isothiocyanate** (1.0 mmol) at room temperature.
- Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- The reaction is typically complete within 1-2 hours.[7]
- Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
- If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for thiourea synthesis.

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **2-Ethoxyphenyl isothiocyanate**.

- **Infrared (IR) Spectroscopy:** The most characteristic feature in the IR spectrum of isothiocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching of the $\text{-N}=\text{C}=\text{S}$ group, which typically appears in the range of $2000\text{-}2200\text{ cm}^{-1}$.^[12] For the closely related 2-methoxyphenyl isothiocyanate, a similar pattern in absorption is observed near 2100 cm^{-1} .^[13] Additional bands corresponding to aromatic C-H stretching (around $3000\text{-}3100\text{ cm}^{-1}$), C-O stretching of the ethoxy group, and aromatic C=C bending vibrations ($1400\text{-}1600\text{ cm}^{-1}$) would also be expected.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the $-\text{OCH}_2-$ and a triplet for the $-\text{CH}_3$), and potentially a broad signal for the proton ortho to the isothiocyanate group. Based on typical chemical shifts, the aromatic protons would appear in the range of $6.8\text{-}7.5\text{ ppm}$, the quartet of the ethoxy group around 4.1 ppm , and the triplet around 1.4 ppm .
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the ethoxy group, and the isothiocyanate carbon. The isothiocyanate carbon typically appears in the range of $125\text{-}140\text{ ppm}$. However, it is a well-documented phenomenon that the signal for the isothiocyanate carbon can be very broad or even "silent" due to the quadrupolar relaxation of the ^{14}N nucleus and the flexibility of the $\text{-N}=\text{C}=\text{S}$ group.^{[14][15]} The aromatic carbons will resonate between approximately 110 and 160 ppm , while the ethoxy carbons will be more upfield.

Safety and Handling

2-Ethoxyphenyl isothiocyanate is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.^[3] It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.^[3] As a lachrymatory and corrosive substance,

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound.[\[3\]](#)

Conclusion

2-Ethoxyphenyl isothiocyanate is a valuable and versatile reagent in modern organic synthesis. Its defined chemical and physical properties, coupled with the high reactivity of the isothiocyanate functional group, provide a reliable platform for the construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers significant potential as a starting material for the synthesis of novel bioactive compounds and heterocyclic scaffolds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-ETHOXYPHENYL ISOTHIOCYANATE | 23163-84-0 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalpapers.com [chemicalpapers.com]
- 13. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Ethoxyphenyl Isothiocyanate: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345604#chemical-and-physical-properties-of-2-ethoxyphenyl-isothiocyanate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com